molecular formula C15H14ClN5 B5832689 N~5~-(2-chlorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine

N~5~-(2-chlorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B5832689
M. Wt: 299.76 g/mol
InChI Key: DOUGEVSLNABKTL-UHFFFAOYSA-N
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Description

N~5~-(2-chlorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2-chlorobenzyl group and a phenyl group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N5-(2-chlorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl chloride and a suitable base.

    Attachment of the Phenyl Group: The phenyl group can be attached through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzyl groups.

    Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the chlorobenzyl and phenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium hydroxide and various halides are used for substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the phenyl and benzyl groups.

    Reduction Products: Dihydrotriazole derivatives.

    Substitution Products: Substituted triazole derivatives with different functional groups.

Scientific Research Applications

N~5~-(2-chlorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N5-(2-chlorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and proteins involved in cell division and growth.

    Pathways Involved: It may interfere with DNA synthesis and repair mechanisms, leading to cell death in microbial and cancer cells.

Comparison with Similar Compounds

  • 2-(2-chlorobenzyl)-1H-benzimidazole
  • 2-(2-chlorobenzyl)-1H-imidazole
  • 2-(2-chlorobenzyl)-1H-pyrazole

Comparison:

  • Uniqueness: N5-(2-chlorobenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine is unique due to the presence of both a 2-chlorobenzyl group and a phenyl group attached to the triazole ring, which may contribute to its distinct biological activities.
  • Biological Activity: Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to its specific structural features.

Properties

IUPAC Name

5-N-[(2-chlorophenyl)methyl]-1-phenyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5/c16-13-9-5-4-6-11(13)10-18-15-19-14(17)20-21(15)12-7-2-1-3-8-12/h1-9H,10H2,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUGEVSLNABKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)N)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324565
Record name 5-N-[(2-chlorophenyl)methyl]-1-phenyl-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200289
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

903860-33-3
Record name 5-N-[(2-chlorophenyl)methyl]-1-phenyl-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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